molecular formula CD₃Cl₃Sn B1153715 Methyltin Trichloride-d3

Methyltin Trichloride-d3

Cat. No.: B1153715
M. Wt: 243.12
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltin Trichloride-d3 is a high-purity, deuterated analog of methyltin trichloride, where three hydrogen atoms are replaced by deuterium. This isotopic labeling makes it an invaluable internal standard and tracing tool in analytical chemistry, particularly in quantitative mass spectrometry (MS) analyses, allowing for precise measurement of the standard compound in complex matrices . In materials science research, this compound serves as a key precursor in the development and study of advanced methyltin mercaptide stabilizers for polyvinyl chloride (PVC) . These stabilizers are crucial for preventing the degradation of PVC polymers when exposed to heat and UV light during processing and use. Researchers utilize this compound to investigate the mechanistic pathways and efficiency of these stabilization processes. Furthermore, it is used in chemical synthesis as a building block for other deuterated organotin compounds and as a model substrate in reaction mechanism studies, where the kinetic isotope effect (KIE) of the carbon-deuterium bond can provide detailed insights into reaction kinetics and intermediates . The primary reaction of its non-deuterated form involves its use in creating mixed methyltin chlorides, which are subsequently converted into mercaptide stabilizers; studies have shown that methyltin-based stabilizers can demonstrate performance efficiency comparable to or even exceeding that of traditional butyltin stabilizers on an equal tin content basis . This product is strictly For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

CD₃Cl₃Sn

Molecular Weight

243.12

Synonyms

Methyltrichlorostannane-d3;  Methyltrichlorotin-d3;  Monomethyltin Trichloride-d3;  Trichloromethylstannane-d3;  Trichloromethyltin-d3

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyltin Trichloride-d3 serves as a critical reagent in organic synthesis, particularly in the preparation of organotin compounds. Its application includes:

  • Catalysis in Organic Reactions : Methyltin trichloride is employed as a catalyst in various organic reactions, including the polymerization of silicones and esterification processes. The presence of methyl groups enhances the reactivity and selectivity of reactions, making it a valuable component in synthetic chemistry .
  • Synthesis of Metallasilesesquiloxanes : This compound is also used in synthesizing metallasilesesquiloxanes, which are important for creating advanced materials with unique properties .

Environmental Chemistry

The environmental impact and behavior of organotin compounds like this compound have been extensively studied:

  • Transmethylation Reactions : Research has shown that methyltin compounds can undergo transmethylation reactions with inorganic mercury. This process is significant for understanding the environmental fate of organotin compounds and their potential toxicity .
  • UV Degradation Studies : Methyltin trichloride's stability under UV irradiation has been investigated. Studies indicate that it can degrade into less harmful species when exposed to UV light, which is crucial for assessing its environmental persistence .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques:

  • Capillary Zone Electrophoresis (CZE) : This technique has been developed to separate methyltin chlorides efficiently. The use of deuterated compounds allows for more accurate quantification of methyltin species in environmental samples .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The unique chemical shifts observed in NMR spectra for deuterated methyltin trichloride facilitate the identification and quantification of organotin compounds in complex matrices .

Data Table: Applications Overview

Application AreaSpecific UseMethodology/Technique
Organic SynthesisCatalyst for polymerizationOrganic synthesis reactions
Environmental ChemistryTransmethylation with inorganic mercuryReaction kinetics studies
UV degradation studiesSpectroscopic analysis
Analytical ChemistryStandard reference materialCapillary Zone Electrophoresis
Quantification via NMRNuclear Magnetic Resonance

Case Study 1: Transmethylation Reactions

A study examined the reaction between this compound and inorganic mercury in both liquid and solid phases. The results indicated that the kinetics varied significantly based on the medium, emphasizing the importance of understanding these reactions for environmental risk assessments .

Case Study 2: UV Degradation

Research focused on the UV degradation pathways of this compound revealed that under specific conditions, this compound could be transformed into less toxic species. This finding is crucial for evaluating the long-term environmental impact of organotin compounds .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyltin Trichloride-d3, and how can purity be validated?

  • Methodology : Synthesis typically involves deuterated methyl precursors (e.g., CD₃ groups) reacting with tin chloride under anhydrous conditions. Post-synthesis, purity is validated via:

  • ¹H/²H NMR : To confirm deuteration efficiency and absence of non-deuterated impurities .
  • Elemental Analysis : To verify stoichiometric ratios of Sn, Cl, and C .
  • Melting Point Consistency : Compare observed values (48–51°C) with literature data to detect solvent residues or byproducts .
    • Note : Store under nitrogen to prevent hydrolysis, as moisture sensitivity is a key stability concern .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • EXAFS (Extended X-ray Absorption Fine Structure) : To analyze Sn-Cl bond distances and coordination geometry, as demonstrated in methyltin trichloride structural studies .
  • FT-IR Spectroscopy : Identify Sn-Cl stretching vibrations (~300–400 cm⁻¹) and confirm deuterated methyl groups via C-D stretches (~2100–2200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (240.104 g/mol for non-deuterated; adjust for deuterated isotopologues) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., reaction enthalpy) for this compound be resolved?

  • Approach :

Cross-Validation : Compare calorimetric data (e.g., from reaction with Grignard reagents) with computational models (DFT calculations) .

Error Analysis : Assess purity of reactants (≥99% deuterated precursors) and solvent effects (e.g., polar vs. non-polar solvents) .

Literature Benchmarking : Use datasets from authoritative sources like the U.S. Secretary of Commerce’s thermochemistry compilations .

  • Example : If experimental ΔH values deviate >5% from computational predictions, re-evaluate solvent interactions or side reactions .

Q. What strategies optimize the use of this compound in kinetic studies of organotin reactions?

  • Methodological Framework :

  • Isotopic Tracer Design : Leverage deuterium’s kinetic isotope effects (KIE) to track reaction pathways .
  • In Situ Monitoring : Use Raman spectroscopy or real-time NMR to observe intermediate species .
  • Control Experiments : Compare reaction rates with non-deuterated analogs to isolate isotopic effects .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in Sn-Cl bond length measurements across studies?

  • Resolution Steps :

Standardize Analytical Conditions : Ensure EXAFS/XRD measurements use identical temperatures and calibration standards .

Collaborative Verification : Share raw datasets (e.g., crystallographic .cif files) via repositories for peer validation .

Consider Polymorphism : Investigate potential crystalline vs. amorphous phase differences .

Q. What protocols ensure reproducibility in this compound synthesis across labs?

  • Best Practices :

  • Detailed Supplemental Files : Publish step-by-step procedures, including inert atmosphere setup and solvent drying methods .
  • Reagent Sourcing Transparency : Specify deuterated precursor suppliers (e.g., Chiron AS for deuterated organometallics) .
  • Interlab Comparisons : Participate in round-robin studies to harmonize analytical protocols .

Computational & Experimental Integration

Q. How can computational models enhance the design of this compound experiments?

  • Synergistic Workflow :

  • Reaction Pathway Prediction : Use DFT (e.g., Gaussian or ORCA) to identify energetically favorable intermediates .
  • Machine Learning (ML) : Train ML algorithms on existing thermochemical data to predict optimal reaction conditions (e.g., temperature, solvent) .
  • Validation Loop : Iteratively refine models using experimental EXAFS or NMR data .

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